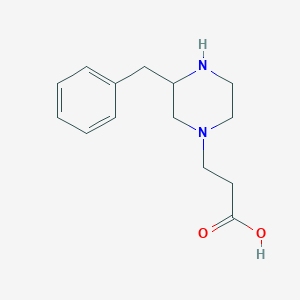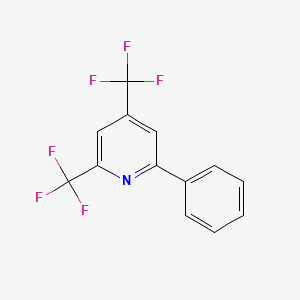
(1-Nitro-allyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Nitro-allyl)-benzene is an organic compound characterized by the presence of a nitro group (-NO2) attached to an allyl group (a three-carbon chain with a double bond) which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitro-allyl)-benzene typically involves the nitration of allylbenzene. One common method is the reaction of allylbenzene with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions often require careful temperature control to avoid side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1-Nitro-allyl)-benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The allyl group can participate in substitution reactions, where the double bond allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Electrophilic addition reactions often use reagents such as halogens (e.g., bromine, chlorine) or acids (e.g., hydrochloric acid).
Major Products Formed
Oxidation: Formation of nitroso compounds or other nitrogen oxides.
Reduction: Formation of (1-Amino-allyl)-benzene.
Substitution: Formation of halogenated or other substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(1-Nitro-allyl)-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which (1-Nitro-allyl)-benzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes, DNA, and cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
(1-Nitro-ethyl)-benzene: Similar structure but with an ethyl group instead of an allyl group.
(1-Nitro-propyl)-benzene: Similar structure but with a propyl group instead of an allyl group.
(1-Nitro-butyl)-benzene: Similar structure but with a butyl group instead of an allyl group.
Uniqueness
(1-Nitro-allyl)-benzene is unique due to the presence of the allyl group, which provides distinct reactivity compared to other nitrobenzene derivatives. The double bond in the allyl group allows for additional types of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
25236-39-9 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
[(E)-1-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
Clave InChI |
COMOEDSRBFJHCS-XNWCZRBMSA-N |
SMILES isomérico |
C/C=C(\C1=CC=CC=C1)/[N+](=O)[O-] |
SMILES canónico |
CC=C(C1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)

![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)






![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)


![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
